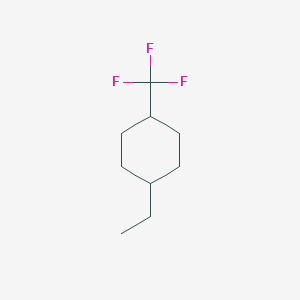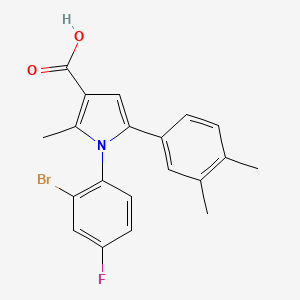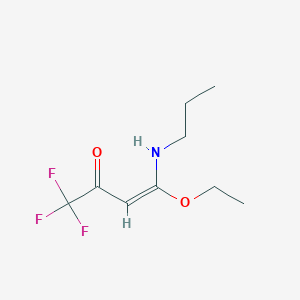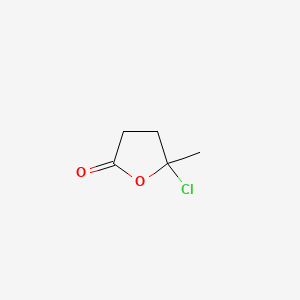
Dihydro-5-chloro-5-methyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-chloro-5-methyl-2(3H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a chlorine and a methyl group attached to a dihydrofuranone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-chloro-5-methyl-2(3H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 5-chloro-5-methyl-2(3H)-furanone with a reducing agent to introduce the dihydro functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques like flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-chloro-5-methyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex furanone derivatives.
Reduction: Reduction reactions can further modify the dihydrofuranone ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized furanones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Dihydro-5-chloro-5-methyl-2(3H)-furanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Dihydro-5-chloro-5-methyl-2(3H)-furanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s activity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2(3H)-furanone: Lacks the dihydro and methyl groups, leading to different reactivity and applications.
5-Methyl-2(3H)-furanone: Lacks the chlorine atom, affecting its chemical properties and biological activity.
Dihydro-2(3H)-furanone: Lacks both the chlorine and methyl groups, making it less versatile.
Uniqueness
Dihydro-5-chloro-5-methyl-2(3H)-furanone’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.
Properties
CAS No. |
40125-55-1 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(6)3-2-4(7)8-5/h2-3H2,1H3 |
InChI Key |
GSMLOFYMRYAZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
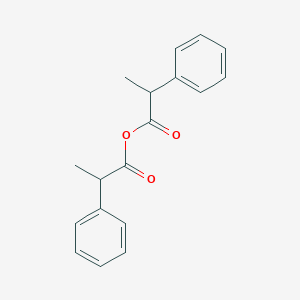
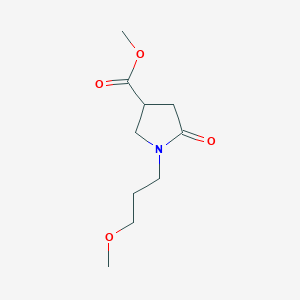

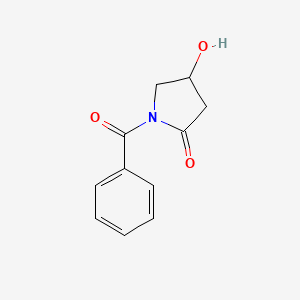

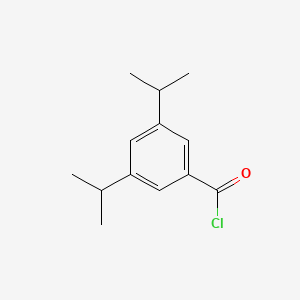
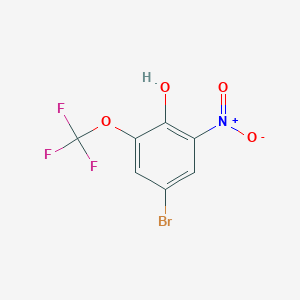

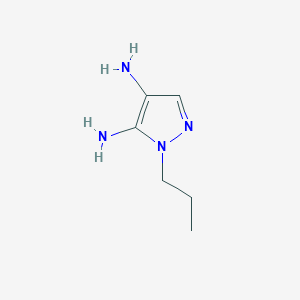
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
